molecular formula C7H11N3O B8021508 1-methyl-3-(prop-2-en-1-yloxy)-1H-pyrazol-4-amine

1-methyl-3-(prop-2-en-1-yloxy)-1H-pyrazol-4-amine

Cat. No.: B8021508
M. Wt: 153.18 g/mol
InChI Key: IMMOPGNXAITCTC-UHFFFAOYSA-N
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Description

1-methyl-3-(prop-2-en-1-yloxy)-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(prop-2-en-1-yloxy)-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the reaction of 1-methyl-3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde with appropriate amines under controlled conditions. For instance, phosphorus oxychloride is added dropwise to dimethylformamide (DMF) at -10°C, followed by the addition of pyrazole to the Vilsmeier-Haack complex. The reaction mixture is then heated at 70°C for one hour .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(prop-2-en-1-yloxy)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, where the prop-2-en-1-yloxy group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

1-methyl-3-(prop-2-en-1-yloxy)-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-methyl-3-(prop-2-en-1-yloxy)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-methyl-3-(prop-2-en-1-yloxy)-1H-pyrazol-4-amine include other pyrazole derivatives such as:

  • 1-methyl-3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-amine
  • 1-methyl-3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde

Uniqueness

What sets this compound apart is its unique structural features and the presence of the prop-2-en-1-yloxy group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-methyl-3-prop-2-enoxypyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-4-11-7-6(8)5-10(2)9-7/h3,5H,1,4,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMOPGNXAITCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OCC=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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